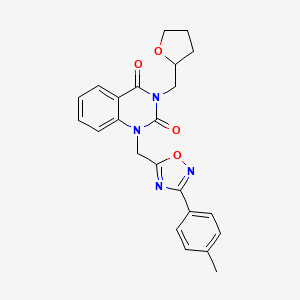

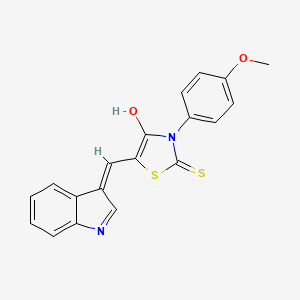

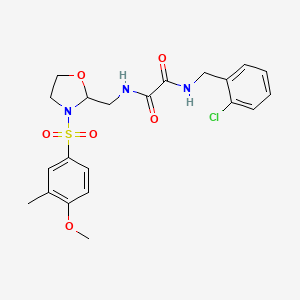

(Z)-5-((1H-indol-3-yl)methylene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-5-((1H-indol-3-yl)methylene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. Also known as IKK inhibitor VII, this compound has been studied extensively for its ability to inhibit the activity of IKK, a protein that plays a crucial role in the regulation of various cellular processes.

Applications De Recherche Scientifique

Microwave-assisted Synthesis and Potential as GSK-3 Inhibitors

A study by Kamila and Biehl (2012) detailed the microwave-assisted synthesis of bis(2-thioxothiazolidin-4-one) derivatives, highlighting their potential as Glycogen Synthase Kinase-3 (GSK-3) inhibitors. This process utilized condensation reactions under microwave conditions, demonstrating a novel approach to synthesizing compounds with potential therapeutic applications in diseases where GSK-3 is implicated, such as Alzheimer's disease (Kamila & Biehl, 2012).

Supramolecular Structures and Hydrogen Bonding

Research conducted by Delgado et al. (2005) on the supramolecular structures of four (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones revealed insights into their hydrogen-bonded dimers, chains of rings, and sheets. This study contributes to the understanding of the compound's structural properties and its potential in the development of materials or drugs based on such molecular arrangements (Delgado et al., 2005).

Crystal Structure and Hirshfeld Surface Analysis

Khelloul et al. (2016) characterized a thiazolidin-4-one derivative, including its crystal structure and Hirshfeld surface analysis. Their findings offer valuable insights into the molecular and crystallographic properties of such compounds, which can be crucial for designing new materials or understanding their interactions at the molecular level (Khelloul et al., 2016).

Antimicrobial and Antifungal Activity

A study by Horishny et al. (2022) explored the synthesis, biological evaluation, and molecular docking studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine derivatives. Their research demonstrated that these compounds exhibited significant antibacterial and antifungal potency, suggesting their potential as lead compounds for developing new antimicrobial agents (Horishny et al., 2022).

Electroluminescent Device Properties

Roh et al. (2009) investigated Zn(II)‐chelated complexes based on benzothiazole derivatives for their photophysical and electroluminescent device properties. Their findings indicated potential applications in the development of organic light-emitting diodes (OLEDs), highlighting the compound's relevance in materials science and electronic device engineering (Roh et al., 2009).

Propriétés

IUPAC Name |

4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-3-(4-methoxyphenyl)-1,3-thiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2S2/c1-23-14-8-6-13(7-9-14)21-18(22)17(25-19(21)24)10-12-11-20-16-5-3-2-4-15(12)16/h2-11,22H,1H3/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMRWJUNUQAMQP-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)N2C(=C(SC2=S)/C=C/3\C=NC4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-5-((1H-indol-3-yl)methylene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 6-acetyl-2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2689657.png)

![2-Amino-6-tert-pentyl-N-o-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/no-structure.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2689659.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2689660.png)

![N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2689667.png)

![(E)-2-(3-(2-chloro-6-fluorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2689670.png)